{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone
説明
This compound is a heterocyclic hybrid featuring a pyrimidine core substituted with a methyl group and a trifluoromethyl group at positions 4 and 6, respectively. A 1,2,3-triazole ring is appended to the pyrimidine’s 2-position, with a 2-naphthyl methanone group at the triazole’s 4-position. Its structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of pyrimidine and triazole motifs in bioactive molecules . The compound is commercially available under synonyms such as ZINC04089620 and AC1MXNCF, with five suppliers listed as of 2025 .
特性
IUPAC Name |
[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O/c1-11-8-16(19(20,21)22)24-18(23-11)27-10-15(25-26-27)17(28)14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYSLQQGFVLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC4=CC=CC=C4C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound {1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone, also known by its CAS number 861211-63-4, belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties.
- Molecular Formula : C19H12F3N5O
- Molecular Weight : 365.34 g/mol
- CAS Number : 861211-63-4
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study involving various synthesized triazole derivatives demonstrated that compounds similar to our target compound exhibited moderate antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Specific derivatives have shown promising results against various cancer cell lines. For instance, related compounds were screened against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, revealing IC50 values indicating significant cytotoxic effects .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit the synthesis of ergosterol in fungi, a crucial component of fungal cell membranes .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of several synthesized triazoles against common pathogens. The results indicated that the tested compounds exhibited varying degrees of activity, with some showing effectiveness comparable to standard antibiotics like Streptomycin and Nystatin . -
Cytotoxicity Assessment :
In another investigation focusing on cytotoxicity, derivatives similar to {1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone were found to be particularly effective against MCF-7 and HCT-116 cell lines, suggesting potential for development as anticancer agents .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Aromatic Groups : The 2-naphthyl group in the target compound increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to the 4-fluorophenyl analog (logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
- Trifluoromethyl (CF3) Group : Present in all analogs, this electron-withdrawing group stabilizes the pyrimidine ring against metabolic oxidation, improving pharmacokinetic stability .
- Heterocyclic Linkers: Compounds with chromenone or piperazinyl groups (e.g., 8k, 17a) exhibit lower melting points (106–144°C) due to flexible linkers, whereas rigid triazole-pyrimidine hybrids (target compound) likely have higher thermal stability .
Spectroscopic Differentiation
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
